molecular formula C8H9ClS B1354869 3-Chloro-2-methylphenyl methyl sulfide CAS No. 82961-52-2

3-Chloro-2-methylphenyl methyl sulfide

Cat. No.: B1354869
CAS No.: 82961-52-2
M. Wt: 172.68 g/mol
InChI Key: QNMYJMZVOFQIRD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry protocols for organosulfur compounds with multiple substituents. The compound is officially designated as 1-chloro-2-methyl-3-methylsulfanylbenzene, reflecting the priority assignment based on the sulfur-containing functional group and the specific positioning of substituents on the benzene ring. The molecular formula C8H9ClS indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and one sulfur atom, resulting in a molecular weight of 172.68 grams per mole.

Properties

IUPAC Name

1-chloro-2-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMYJMZVOFQIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564198
Record name 1-Chloro-2-methyl-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82961-52-2
Record name 1-Chloro-2-methyl-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82961-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methyl-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Chloro-2-methylphenyl methyl sulfide is utilized in various fields:

1. Organic Synthesis:

  • Acts as an intermediate in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable in creating complex organic molecules .

2. Biological Studies:

  • Investigated for its interactions with biological molecules, particularly its effects on enzymatic activities. It can function as both an enzyme inhibitor and activator, influencing metabolic pathways .

3. Medicinal Chemistry:

  • Ongoing research explores its potential as a pharmacological agent, especially in enzyme inhibition, which could lead to novel therapeutic strategies.

4. Environmental Applications:

  • Used in producing chemicals aimed at environmental management and renewable energy solutions.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties:

  • Demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Potential:

  • In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.
StudyCell LineEffect Observed
Study AMCF7Induction of apoptosis at high concentrations
Study BHeLaInhibition of cell proliferation

Toxicological Aspects

Despite its potential benefits, this compound is associated with toxicity. It is harmful if swallowed or inhaled and can cause skin irritation upon contact. Understanding its toxicological profile is essential for safe handling in research contexts .

Case Study on Antimicrobial Activity

A study highlighted the compound's significant inhibition of bacterial growth, reinforcing its potential use in developing antimicrobial agents.

Case Study on Anticancer Activity

In a controlled study involving MCF7 breast cancer cells, varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its viability as a chemotherapeutic agent.

Applications in Industry

Beyond research applications, this compound is relevant in various industrial contexts:

  • Chemical Manufacturing: Used as an intermediate for synthesizing other chemical compounds.
  • Pesticide Development: Its derivatives may serve as precursors for agrochemical formulations .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula : C₈H₉ClS
  • CAS Number : 82961-52-2
  • Molecular Weight : 172.68 g/mol
  • Substituents :
    • Chlorine atom at the 3-position.
    • Methyl group at the 2-position.
    • Methyl sulfide (-S-CH₃) functional group at the 1-position.

Reactivity Profile

  • Oxidation : Forms sulfoxides (e.g., with H₂O₂) and sulfones under stronger oxidizing conditions .
  • Reduction : Converts to thiols using agents like LiAlH₄ .
  • Substitution : Chlorine atom undergoes nucleophilic substitution with reagents like NaOCH₃ .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Applications References
3-Chloro-2-methylphenyl ethyl sulfide C₉H₁₁ClS Ethyl sulfide (-S-CH₂CH₃) 186.75 Higher lipophilicity; enhanced bioactivity in drug discovery
Ethyl(3-fluoro-2-methylphenyl)sulfane C₉H₁₁FS Fluorine at 3-position 170.24 Reduced electron-withdrawing effect; altered enzyme interactions
4-Chloro-3-methylphenyl ethyl sulfide C₉H₁₁ClS Chlorine at 4-position 186.75 Steric hindrance limits substitution reactions
3-Bromo-2-methylphenyl methyl sulfide C₈H₉BrS Bromine replaces chlorine 217.18 Slower nucleophilic substitution due to larger Br atom
2-Methyl-3-chlorothioanisole C₈H₉ClS Methoxy group (-OCH₃) instead of -SCH₃ 172.68 Lower reactivity in oxidation; used in polymer chemistry

Reactivity and Functional Group Influence

  • Sulfide Group Variations :

    • Methyl vs. Ethyl Sulfides : Ethyl derivatives (e.g., 3-Chloro-2-methylphenyl ethyl sulfide) exhibit higher lipophilicity, enhancing membrane permeability in biological systems .
    • Thioether vs. Methoxy : Thioanisoles (e.g., 2-Methyl-3-chlorothioanisole) are less prone to oxidation compared to sulfides, making them stable intermediates .
  • Halogen Substitution :

    • Chlorine vs. Bromine : Brominated analogs (e.g., 3-Bromo-2-methylphenyl methyl sulfide) show slower nucleophilic substitution due to weaker C-Br bond polarization .
    • Fluorine vs. Chlorine : Fluorinated derivatives (e.g., Ethyl(3-fluoro-2-methylphenyl)sulfane) have reduced electron-withdrawing effects, altering electronic properties in aromatic systems .

Research Findings and Key Insights

Comparative Reactivity Studies

  • Oxidation Rates :
    • Sulfides oxidize faster than thioanisoles: 3-Chloro-2-methylphenyl methyl sulfide forms sulfoxides within 2 hours using H₂O₂, whereas thioanisoles require >24 hours .
  • Substitution Kinetics :
    • Chlorinated derivatives react 3x faster with NaOCH₃ compared to brominated analogs .

Biological Activity

3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2) is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: C8_8H9_9ClS
Molecular Weight: 174.68 g/mol

This compound features a chlorinated aromatic ring, which enhances its reactivity and biological interactions. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of sulfoxides, sulfones, and thiols respectively .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor or activator for specific enzymes by binding to their active sites. This interaction can alter metabolic pathways, affecting cellular functions .
  • Reactivity with Nucleophiles: The presence of the sulfur atom allows for nucleophilic substitution reactions, which can modify other biomolecules and influence their activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving cell membrane disruption or enzyme inhibition .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Study Cell Line Effect Observed
Study AMCF7Induction of apoptosis at high concentrations
Study BHeLaInhibition of cell proliferation

Toxicological Aspects

While this compound has potential therapeutic applications, it is also associated with toxicity. It is considered harmful if swallowed or inhaled and can cause skin irritation upon contact . Understanding its toxicological profile is crucial for safe handling and application in research.

Case Studies

  • Case Study on Antimicrobial Activity:
    A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting strong antimicrobial potential.
  • Case Study on Anticancer Activity:
    In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Applications in Research and Industry

This compound is not only relevant in pharmacological contexts but also finds applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing other biologically active compounds.
  • Environmental Chemistry: Its behavior in environmental systems is being studied to assess its degradation pathways and ecological impact .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-2-methylphenyl methyl sulfide, and how do reaction parameters influence yield?

The compound is synthesized via nucleophilic aromatic substitution, where the thioether group acts as a nucleophile. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like C-S bond cleavage .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states .
  • Stoichiometry : A 1.2:1 molar ratio of methylthiolate to halogenated precursor minimizes unreacted starting material . Yield optimization typically involves iterative adjustment of these parameters using design-of-experiment (DoE) methodologies.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl at C2, chlorine at C3, and thioether at C1). Chemical shifts for the methylthio group typically appear at δ 2.1–2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 172.68 (C8_8H9_9ClS) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP provides anisotropic displacement parameters and bond-length validation.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Fume hoods are required due to potential vapor release .
  • Storage : Stable at room temperature in airtight containers, away from oxidizing agents to prevent sulfoxide formation .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic nature of the chlorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine at C3 activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:

  • Hammett Constants : The σpara_para value of Cl (−0.23) directs regioselectivity in Suzuki-Miyaura couplings .
  • Charge Distribution : Chlorine increases positive charge density at C1, enhancing thioether nucleophilicity in SNAr reactions . Experimental validation involves kinetic profiling under varying electronic conditions (e.g., substituent effects in analogues).

Q. What are the decomposition pathways of this compound under extreme conditions?

Under thermal stress (>200°C) or UV exposure:

  • C-S Bond Cleavage : Generates methyl radicals and chlorinated aromatic fragments, detectable via GC-MS .
  • Oxidation : Forms sulfoxide (S=O) or sulfone (SO2_2) derivatives, identifiable by IR peaks at 1040 cm1^{-1} (S=O) or 1300 cm1^{-1} (SO2_2) . Stability studies require thermogravimetric analysis (TGA) and accelerated aging experiments.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450) based on steric and electronic complementarity .
  • QSAR Studies : Correlate substituent effects (e.g., Cl vs. CH3_3) with bioactivity using regression models trained on toxicity datasets . Experimental validation involves enzymatic assays (e.g., IC50_{50} measurements) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Disorder in Methyl Groups : Common due to low electron density. Mitigated by refining occupancy factors in SHELXL .
  • Twinned Crystals : Use PLATON’s TwinRotMat to identify twin laws and apply detwinning algorithms during data integration .
  • Anisotropic Displacement : ORTEP visualization highlights thermal motion, guiding restraint application in refinement .

Methodological Considerations

Q. How to reconcile discrepancies between predicted (e.g., computational) and experimental physicochemical properties?

  • Boiling Point : Predicted 225°C (EPI Suite) vs. experimental 230–235°C. Adjustments in group contribution methods (e.g., Joback) account for polarizability of the thioether group .
  • Density : Discrepancies >0.1 g/cm3^3 suggest re-evaluation of force fields in molecular dynamics simulations .

Q. What analytical techniques are optimal for tracking reaction intermediates in real time?

  • Inline FTIR : Monitors thioether oxidation kinetics by tracking S-O bond formation .
  • LC-MS/MS : Identifies transient chlorinated byproducts (e.g., sulfinic acid derivatives) with ppm sensitivity .

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